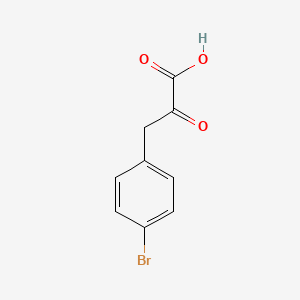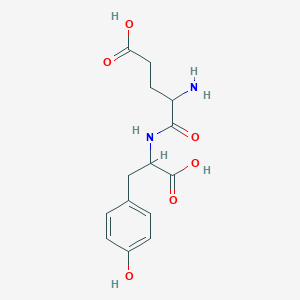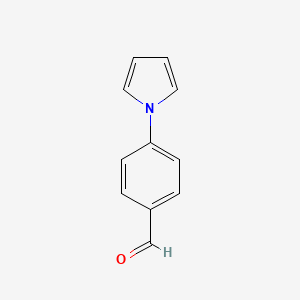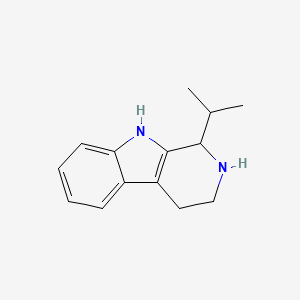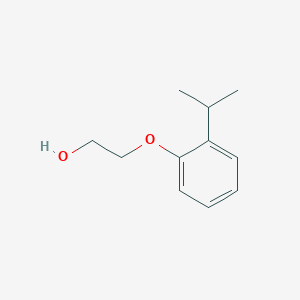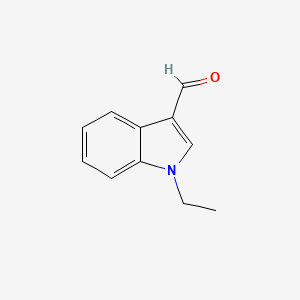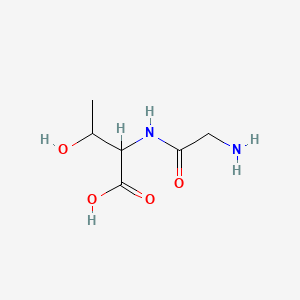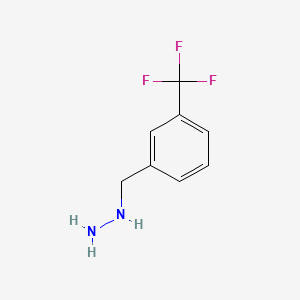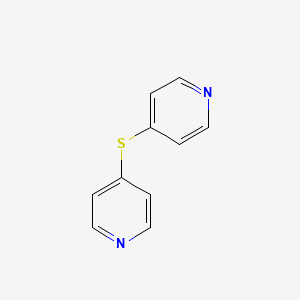
4,4'-Dipyridyl sulfide
Overview
Description
4,4'-Dipyridyl sulfide (dps) is a sulfur-bridged bis-pyridine ligand that exhibits a twisted structure and axial chirality. This ligand has been utilized in the synthesis of various metal complexes, demonstrating a remarkable ability to form diverse structural types such as macrocycles, zigzags, helices, and repeated rhomboids. The structural diversity and guest inclusion properties of dps complexes are notable, making it a ligand of interest in coordination chemistry .
Synthesis Analysis
The synthesis of dps complexes often involves the reaction of dps with metal salts under specific conditions. For instance, dps has been reacted with ZnX2 salts to form one-dimensional coordination polymers with repeated rhomboidal structures. The synthesis conditions, such as the choice of recrystallization solvents, significantly influence the chirality and clathration properties of the resulting compounds . Additionally, dps has been used to synthesize non-centrosymmetric coordination compounds with copper(II), where the counteranions and guest solvents play a crucial role in determining the topological architectures of these compounds .
Molecular Structure Analysis
The molecular structure of dps complexes can vary widely depending on the metal ions and counteranions involved. For example, copper(II) coordination compounds with dps exhibit structures ranging from chiral 3D non-interpenetrated frameworks to acentric mononuclear and 2D undulating networks. These structures are often acentric or chiral, despite being generated from an achiral ligand . In the case of zinc complexes, the dps ligand can form achiral or chiral chain structures, which can further assemble into higher-dimensional architectures through hydrogen bonding and other interactions .
Chemical Reactions Analysis
Dps can undergo various chemical reactions, including sulfonation with sulfur trioxide to yield sulfonated derivatives of dps. These reactions can lead to the formation of different salts and acids, expanding the chemical versatility of dps and its derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dps complexes are influenced by their molecular structures. For instance, the non-centrosymmetric coordination compounds of copper(II) with dps have been studied for their second-order non-linear optical (NLO) properties, which are significant for applications in optoelectronic devices . The crystal structure of a dps complex with 5-tert-butyl-benzene-1,3-dicarboxylic acid reveals the presence of strong intermolecular hydrogen bonds, which contribute to the formation of an extended one-dimensional chain structure. These hydrogen bonds are crucial for the self-assembly and stabilization of the supramolecular structure .
Scientific Research Applications
-
Covalent Inhibition
- Scientific Field: Biochemistry
- Application Summary: 4,4’-Dipyridyl sulfide analogs have been discovered as “switchable electrophiles” for covalent inhibition . They are used in the development of inhibitors and probes .
- Method of Application: A focused library of heterocycles, which can enhance reactivity when protonated (called “switchable electrophiles”), is screened for inhibition of the proposed drug target dimethylarginine dimethylaminohydrolase (DDAH) .
- Results: Mechanistic studies of DDAH inactivation by 4,4’-dipyridyl sulfide reveal selective covalent S-pyridinylation of the active-site Cys through catalysis by a neighboring Asp residue . Inactivation proceeds with release of 4-thiopyridone .
-
Anion Exchangeability
- Scientific Field: Inorganic Chemistry
- Application Summary: 4,4’-Dipyridyl sulfide is used in the formation of a silver (I) network with face-to-face (π–π) interactions to generate an unusual dumbbell-cage motif .
- Method of Application: The BF4− counteranion within each cage has been reversibly exchanged with similar anions in size .
- Results: The structure of the obtained complex has been studied by single-crystal X-ray diffraction analysis .
-
Electrophilic Fragments for Inhibitor Development
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,4’-Dipyridyl sulfide analogs have been identified as electrophilic fragments for inhibitor development . They are used in the development of inhibitors and probes .
- Method of Application: A focused library of heterocycles, which can enhance reactivity when protonated (called “switchable electrophiles”), is screened for inhibition of the proposed drug target dimethylarginine dimethylaminohydrolase (DDAH) .
- Results: Identification of 4,4’-dipyridyl sulfide analogs as inactivators offers an easily tunable covalent fragment with multiple derivatization sites on both the leaving and staying groups .
-
Formation of Coordination Polymers
- Scientific Field: Coordination Chemistry
- Application Summary: 4,4’-Dipyridyl sulfide is used in the synthesis of coordination polymers .
- Method of Application: A new coordination polymer { [Cu (dps) 2 (DMSO) 2 ] (ClO 4 )2} n has been synthesized based on 4,4’-dipyridyl sulfide .
- Results: The structure of the obtained complex has been studied by single-crystal X-ray diffraction analysis .
-
Electrophilic Fragments for Inhibitor Development
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,4’-Dipyridyl sulfide analogs have been identified as electrophilic fragments for inhibitor development . They are used in the development of inhibitors and probes .
- Method of Application: A focused library of heterocycles, which can enhance reactivity when protonated (called “switchable electrophiles”), is screened for inhibition of the proposed drug target dimethylarginine dimethylaminohydrolase (DDAH) .
- Results: Identification of 4,4’-dipyridyl sulfide analogs as inactivators offers an easily tunable covalent fragment with multiple derivatization sites on both the leaving and staying groups .
-
Formation of Mesoporous Carbon
- Scientific Field: Materials Science
- Application Summary: 4,4’-Dipyridyl sulfide is used in the fabrication of mesoporous carbon, which is crucial for the commercialization of advanced energy systems .
- Method of Application: A mesoporous carbon was fabricated through a simple pyrolysis procedure by using 4,4’-dipyridyl sulfide, FeCl3, and SBA-15 as the precursors and templates, respectively .
- Results: The resulting mesoporous carbon has been found to be an efficient catalyst for oxygen reduction .
Safety And Hazards
Future Directions
The future directions of 4,4’-Dipyridyl sulfide research could involve its use in the scalable production of atomically thin sheets, including graphene, black phosphorus, hexagonal boron nitride, and transition metal dichalcogenides . It could also be used to develop novel covalent fragments for inhibitor and probe development .
properties
IUPAC Name |
4-pyridin-4-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFCCBFCHEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dipyridyl sulfide | |
CAS RN |
37968-97-1 | |
| Record name | 4,4'-Dipyridyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



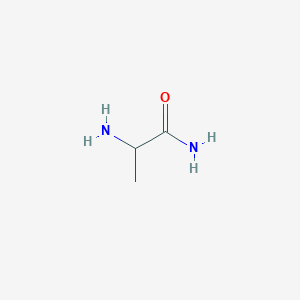
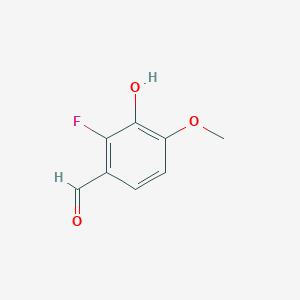
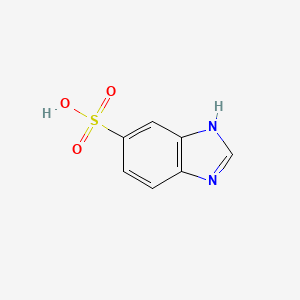
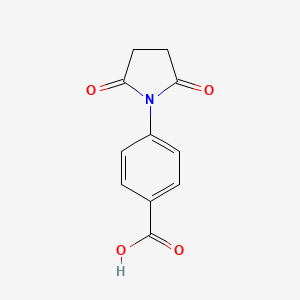
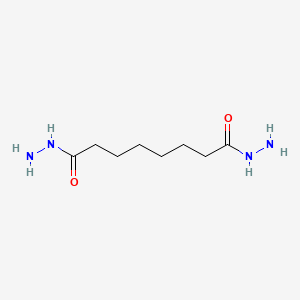
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
